molecular formula C14H23NO5 B12813491 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol

2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol

Cat. No.: B12813491
M. Wt: 285.34 g/mol
InChI Key: XDFOANPPLGDQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical development. It is characterized by its multiple ethoxy groups and an aminophenoxy moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol typically involves the reaction of 4-aminophenol with ethylene oxide in the presence of a base. The reaction proceeds through multiple ethoxylation steps to introduce the ethoxy groups. The general reaction conditions include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C14H23NO5/c15-13-1-3-14(4-2-13)20-12-11-19-10-9-18-8-7-17-6-5-16/h1-4,16H,5-12,15H2

InChI Key

XDFOANPPLGDQRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCOCCOCCOCCO

Origin of Product

United States

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